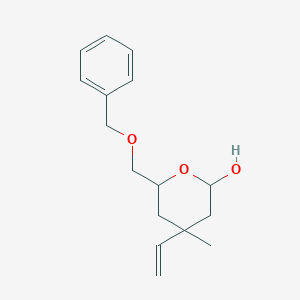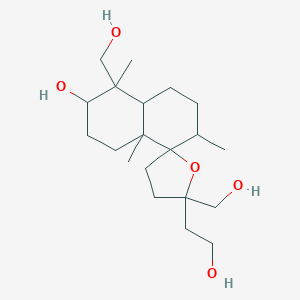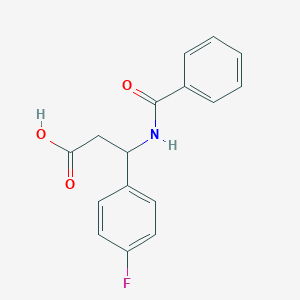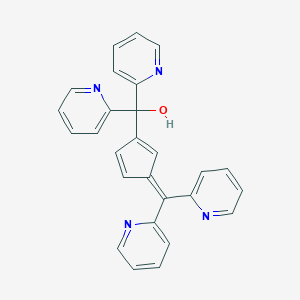![molecular formula C11H6Cl6F4 B157993 1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene CAS No. 1890-47-7](/img/structure/B157993.png)
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene, commonly known as Kepone, is a synthetic organic compound that was once widely used as a pesticide and industrial chemical. Due to its persistence in the environment and toxic effects on human health, Kepone has been banned in many countries since the 1970s. However, its unique chemical structure and properties continue to make it a subject of scientific research.
Mechanism Of Action
The mechanism of action of Kepone is not fully understood, but it is believed to interfere with cellular processes by binding to proteins and disrupting normal cellular function. Kepone has been shown to inhibit the activity of enzymes involved in detoxification and metabolism, leading to the accumulation of toxic metabolites in the body.
Biochemical And Physiological Effects
Kepone has been shown to have a wide range of biochemical and physiological effects on the body. It can cause oxidative stress, DNA damage, and inflammation, leading to cellular dysfunction and tissue damage. Kepone exposure has also been linked to changes in gene expression and alterations in neurotransmitter levels, which can affect brain function and behavior.
Advantages And Limitations For Lab Experiments
Kepone is a useful tool for studying the mechanisms of toxicity and carcinogenesis. Its unique chemical structure and properties make it a valuable model compound for understanding the effects of environmental pollutants on human health. However, the toxic nature of Kepone also presents limitations for lab experiments, as exposure to the compound can pose a risk to researchers and laboratory animals.
Future Directions
There are many avenues for future research on Kepone and related compounds. One area of focus is the development of new methods for detecting and monitoring Kepone in the environment and in biological samples. Another area of interest is the investigation of the long-term health effects of Kepone exposure, particularly in populations that have been exposed to the compound in the past. Additionally, researchers are exploring the potential use of Kepone and related compounds as therapeutic agents for certain diseases, such as cancer.
Synthesis Methods
Kepone can be synthesized by the reaction of cyclopentadiene with hexachlorocyclopentadiene in the presence of aluminum chloride. The resulting product is then reacted with tetrafluoroethylene to form the final compound. This method was first described by the American chemist Paul John Flory in 1953.
Scientific Research Applications
Kepone has been studied extensively for its toxic effects on human health and the environment. It is known to be a potent carcinogen and neurotoxin, and exposure to Kepone has been linked to a variety of health problems, including liver damage, neurological disorders, and cancer. Kepone has also been shown to have adverse effects on aquatic ecosystems, where it can accumulate in sediments and bioaccumulate in fish and other organisms.
properties
CAS RN |
1890-47-7 |
|---|---|
Product Name |
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene |
Molecular Formula |
C11H6Cl6F4 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H6Cl6F4/c12-5-6(13)9(15)3(1-7(5,14)11(9,16)17)4-2-8(18,19)10(4,20)21/h3-4H,1-2H2 |
InChI Key |
AQMBCTVWIICIFZ-UHFFFAOYSA-N |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CC(C3(F)F)(F)F |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CC(C3(F)F)(F)F |
Other CAS RN |
19299-41-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



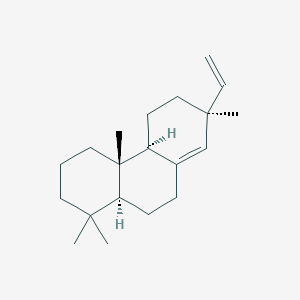
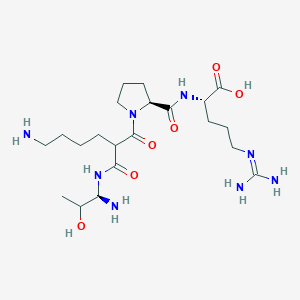
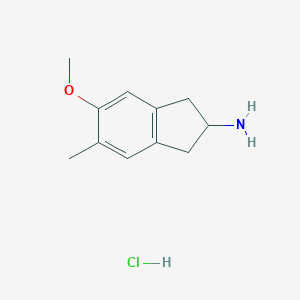
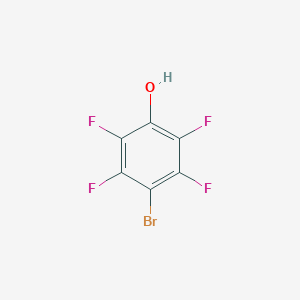
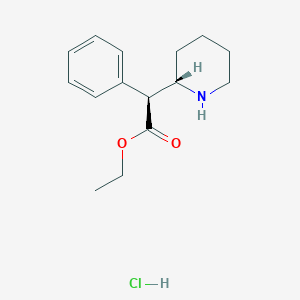

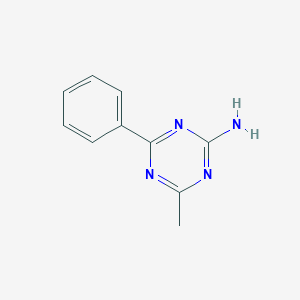
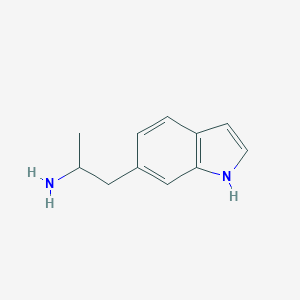
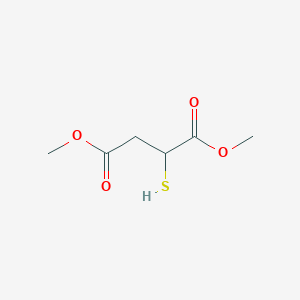
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
